(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
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Overview
Description
(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and an enone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Aldol condensation: The enone moiety can be introduced via an aldol condensation reaction between an aldehyde and a ketone.
Functional group modifications: Introduction of the formyl and methoxy groups on the aromatic ring can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions could target the enone moiety, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Medicine
Therapeutics: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The enone moiety could participate in Michael addition reactions, while the aromatic rings might engage in π-π interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
- (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate
Uniqueness
The presence of the fluorine atom in (4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate may impart unique electronic properties, influencing its reactivity and interactions with biological targets. Fluorine atoms can enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in certain applications.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4/c1-32-24-15-18(17-30)7-13-23(24)33-25(31)14-10-20-16-29(22-5-3-2-4-6-22)28-26(20)19-8-11-21(27)12-9-19/h2-17H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMSQWRSTOZJQN-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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